S-(Sulfanylmethyl) 2-methylpropanethioate
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Overview
Description
S-(Sulfanylmethyl) 2-methylpropanethioate: is an organic compound with the molecular formula C5H10OS. It is also known by other names such as S-Methyl 2-methylpropanethioate . This compound is characterized by the presence of a sulfanylmethyl group attached to a 2-methylpropanethioate moiety. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Sulfanylmethyl) 2-methylpropanethioate typically involves the reaction of 2-methylpropanethioic acid with a suitable sulfanylmethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: S-(Sulfanylmethyl) 2-methylpropanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The sulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(Sulfanylmethyl) 2-methylpropanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .
Biology: In biological research, this compound is used to study the effects of sulfanylmethyl groups on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of S-(Sulfanylmethyl) 2-methylpropanethioate involves its interaction with specific molecular targets. The sulfanylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
Proteins: The compound may form covalent bonds with proteins, altering their structure and function.
Comparison with Similar Compounds
S-(3-Methyl-2-butenyl) 2-methylpropanethioate: This compound has a similar structure but with a different substituent on the sulfur atom.
S-Methyl 2-methylpropanethioate: A closely related compound with a methyl group instead of a sulfanylmethyl group.
Uniqueness: S-(Sulfanylmethyl) 2-methylpropanethioate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
650607-74-2 |
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Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) 2-methylpropanethioate |
InChI |
InChI=1S/C5H10OS2/c1-4(2)5(6)8-3-7/h4,7H,3H2,1-2H3 |
InChI Key |
DZJYAAAGCXSYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)SCS |
Origin of Product |
United States |
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